molecular formula C22H22N2O4S B7701651 N-benzyl-N-methyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide

N-benzyl-N-methyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide

Cat. No.: B7701651
M. Wt: 410.5 g/mol
InChI Key: XVFXGJKFMJZDQS-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with methyl chloroacetate to form N-benzyl-N-methylacetamide. This intermediate is then reacted with 4-(phenylsulfamoyl)phenol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or phenyl positions, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Triethylamine, palladium on carbon.

    Solvents: Dichloromethane, ethanol, toluene.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-benzyl-N-methyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved often include signal transduction mechanisms that regulate various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(4-methylphenyl)acetamide
  • N-benzyl-2-(4-methylphenoxy)acetamide
  • N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide

Uniqueness

N-benzyl-N-methyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide is unique due to the presence of the phenylsulfamoyl group, which imparts distinct chemical properties and biological activities

Properties

IUPAC Name

N-benzyl-N-methyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-24(16-18-8-4-2-5-9-18)22(25)17-28-20-12-14-21(15-13-20)29(26,27)23-19-10-6-3-7-11-19/h2-15,23H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFXGJKFMJZDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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